molecular formula C9H15NO2S B15231502 Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate

Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate

Katalognummer: B15231502
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: XDSPWGHORDQNKL-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate group can undergo Michael addition reactions with nucleophiles, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is unique due to the presence of both the thiopyran ring and the acrylate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H15NO2S

Molekulargewicht

201.29 g/mol

IUPAC-Name

methyl (E)-3-(thian-3-ylamino)prop-2-enoate

InChI

InChI=1S/C9H15NO2S/c1-12-9(11)4-5-10-8-3-2-6-13-7-8/h4-5,8,10H,2-3,6-7H2,1H3/b5-4+

InChI-Schlüssel

XDSPWGHORDQNKL-SNAWJCMRSA-N

Isomerische SMILES

COC(=O)/C=C/NC1CCCSC1

Kanonische SMILES

COC(=O)C=CNC1CCCSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.